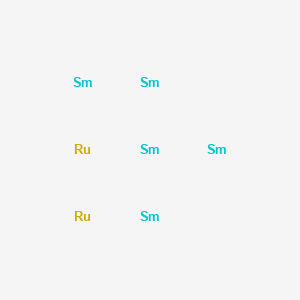
Ruthenium--samarium (2/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium–samarium (2/5) is a compound formed by the combination of ruthenium and samarium in a specific stoichiometric ratio. Ruthenium, a transition metal, is known for its catalytic properties and stability in various oxidation states . Samarium, a lanthanide, is recognized for its magnetic and optical properties . The combination of these two elements results in a compound with unique chemical and physical characteristics, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–samarium (2/5) typically involves the reaction of ruthenium and samarium salts under controlled conditions. One common method is the solid-state reaction, where ruthenium oxide and samarium oxide are mixed and heated at high temperatures in an inert atmosphere to form the desired compound . Another approach involves the use of organometallic precursors, where ruthenium and samarium complexes are reacted in a solvent under specific conditions to yield the compound .
Industrial Production Methods: Industrial production of ruthenium–samarium (2/5) often employs high-temperature solid-state synthesis due to its scalability and cost-effectiveness. The process involves the careful control of temperature and atmosphere to ensure the purity and homogeneity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium–samarium (2/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form higher oxidation state compounds or reduced to lower oxidation states .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrazine . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium tetroxide or samarium oxides, while reduction reactions can produce lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Ruthenium–samarium (2/5) has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes . In biology and medicine, ruthenium–samarium (2/5) is explored for its potential as an anticancer agent and in imaging applications due to its magnetic properties . In industry, it is utilized in the production of advanced materials, such as high-performance magnets and electronic components .
Wirkmechanismus
The mechanism by which ruthenium–samarium (2/5) exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants through its unique electronic structure, enhancing reaction rates and selectivity . In biological systems, it interacts with cellular components, inducing oxidative stress and apoptosis in cancer cells . The specific pathways involved depend on the application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Ruthenium oxide (RuO2)
- Samarium oxide (Sm2O3)
- Ruthenium tetroxide (RuO4)
- Samarium chloride (SmCl3)
- Ruthenium chloride (RuCl3)
Eigenschaften
CAS-Nummer |
72268-41-8 |
|---|---|
Molekularformel |
Ru2Sm5 |
Molekulargewicht |
953.9 g/mol |
IUPAC-Name |
ruthenium;samarium |
InChI |
InChI=1S/2Ru.5Sm |
InChI-Schlüssel |
KXBWCCUIRYQJLH-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[Sm].[Sm].[Sm].[Sm].[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


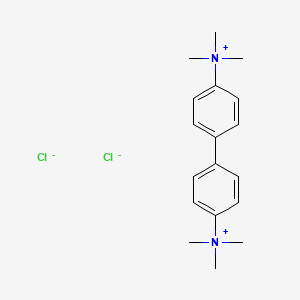
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
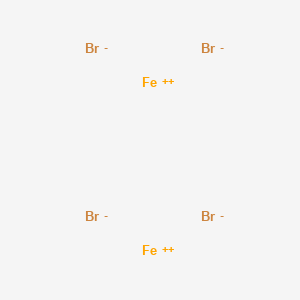

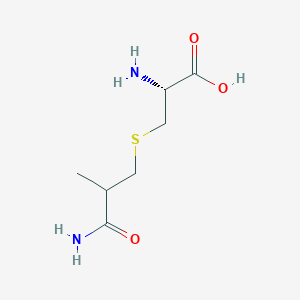

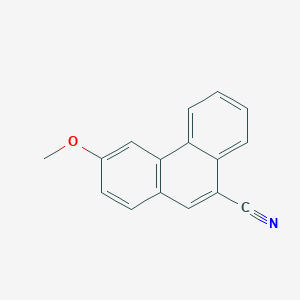
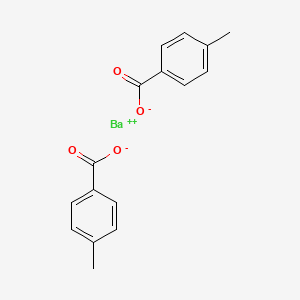
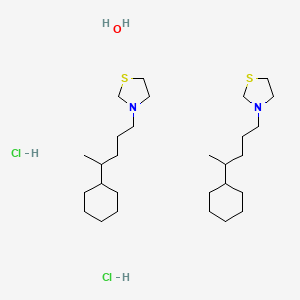
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
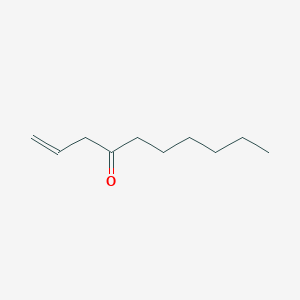
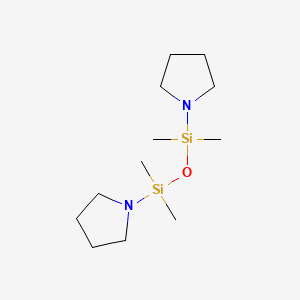
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
